molecular formula C7H17NO3 B091458 Triethylammonium bicarbonate CAS No. 15715-58-9

Triethylammonium bicarbonate

Cat. No.: B091458
CAS No.: 15715-58-9
M. Wt: 163.21 g/mol
InChI Key: AFQIYTIJXGTIEY-UHFFFAOYSA-N
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Description

consists of bicarbonate compd. with triethylammonium [1:1]

Properties

IUPAC Name

carbonic acid;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQIYTIJXGTIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935618
Record name Carbonic acid--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15715-58-9
Record name Triethylammonium bicarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015715589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylammonium bicarbonate buffer ph 8.5
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The role of Carbonic acid;N,N-diethylethanamine in biochemical reactions is multifaceted. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in reactions catalyzed by carbonic anhydrases (CAs), enzymes that accelerate the interconversion of inorganic carbon forms.

Cellular Effects

Carbonic acid;N,N-diethylethanamine influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the bicarbonate buffer system, an acid-base homeostatic mechanism that maintains pH in the blood and other tissues

Molecular Mechanism

At the molecular level, Carbonic acid;N,N-diethylethanamine exerts its effects through several mechanisms. It participates in binding interactions with biomolecules and may influence enzyme activation or inhibition. For example, it is involved in the reaction catalyzed by carbonic anhydrase, facilitating the conversion of carbon dioxide and water into bicarbonate and protons.

Dosage Effects in Animal Models

The effects of Carbonic acid;N,N-diethylethanamine can vary with different dosages in animal models Studies have shown that the impact of this compound on cellular and metabolic processes can be dose-dependent

Transport and Distribution

The transport and distribution of Carbonic acid;N,N-diethylethanamine within cells and tissues involve various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these interactions. Specific details about these processes are still being researched.

Subcellular Localization

The subcellular localization of Carbonic acid;N,N-diethylethanamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Biological Activity

Carbonic acid, when combined with N,N-diethylethanamine in a 1:1 ratio, forms a unique compound that exhibits specific biological activities. Understanding the biological implications of this compound is essential for its potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

Carbonic acid (H₂CO₃) is a weak acid formed when carbon dioxide (CO₂) dissolves in water. The compound N,N-diethylethanamine is a tertiary amine that can influence the properties of carbonic acid when they form a complex. The interaction between these two compounds can modify their reactivity and biological activity.

Biological Activity Overview

The biological activity of carbonic acid and its derivatives is primarily linked to its role in physiological processes, particularly in the regulation of pH and gas exchange in biological systems. The compound has been studied for its involvement in several key areas:

  • Buffering Capacity : Carbonic acid plays a critical role in maintaining the acid-base balance in blood through the bicarbonate buffer system. It facilitates the transport of CO₂ out of the body by converting it to bicarbonate ions (HCO₃⁻) in red blood cells, catalyzed by carbonic anhydrases .
  • Enzymatic Reactions : Carbonic anhydrases are enzymes that catalyze the reversible reaction between CO₂ and H₂O to form carbonic acid. This reaction is crucial for respiratory gas exchange and is vital for maintaining homeostasis .

Case Studies

  • Carbonic Anhydrase Activity :
    • A study demonstrated that inhibition of carbonic anhydrase affects intracellular pH dynamics and vascular responses during CO₂ fluctuations . This indicates that carbonic acid's activity is closely tied to its enzymatic interactions.
  • Physiological Role :
    • Research highlighted the importance of carbonic acid as a protonating agent under physiological conditions, suggesting that it significantly influences biochemical reactions involving basic groups such as amines .
  • Impact on Metabolism :
    • In metabolic studies, the presence of carbonic acid was shown to enhance fatty acid production in certain algal species under controlled CO₂ conditions, indicating its potential role in biofuel production .

Data Tables

Property Value
Molecular FormulaC₂H₅N·H₂CO₃
pKa of Carbonic Acid3.45 ± 0.15
Buffering Capacity Contribution~83% of total buffer capacity in blood plasma
Enzyme Catalysis RateSignificantly increased by carbonic anhydrases

Scientific Research Applications

Gas Absorption and Carbon Capture

One of the primary applications of carbonic acid compounded with DEA is in gas absorption systems. The compound is utilized in:

  • CO2 Scrubbing : It effectively captures CO2 from flue gases in power plants, contributing to efforts aimed at reducing greenhouse gas emissions.
  • Acid Gas Removal : The compound's ability to react with both CO2 and hydrogen sulfide (H2S) makes it suitable for natural gas processing where these gases need to be removed to meet regulatory standards .

Corrosion Inhibition

N,N-diethylethanamine serves as a corrosion inhibitor in steam and condensate lines by neutralizing carbonic acid. This application is particularly relevant in:

  • Power Generation : Maintaining the integrity of equipment that operates under high temperatures and pressures.
  • Chemical Processing : Protecting pipelines from corrosion due to acidic environments .

Chemical Synthesis

The compound can act as a precursor in the synthesis of various chemical products:

  • Pharmaceuticals : It can be involved in the synthesis of local anesthetics and other medicinal compounds.
  • Ion Exchange Resins : DEA is used to produce DEAE-cellulose resin, which is widely employed in ion exchange chromatography .

Environmental Applications

The ability to absorb CO2 makes this compound relevant in environmental management:

  • Carbon Sequestration : By capturing CO2 from the atmosphere or industrial processes, it contributes to mitigating climate change effects.
  • Water Treatment : Its properties can be leveraged to improve water quality by removing dissolved gases .

Case Studies

ApplicationDescriptionResults/Findings
CO2 ScrubbingUse in power plants for flue gas treatmentSignificant reduction in CO2 emissions; improved efficiency in gas processing
Corrosion InhibitionApplication in steam linesEnhanced equipment lifespan; reduced maintenance costs due to lower corrosion rates
Pharmaceutical SynthesisRole in producing local anestheticsSuccessful synthesis routes developed; increased yield compared to alternative methods
Environmental ManagementApplication in carbon sequestration effortsDemonstrated effectiveness in capturing atmospheric CO2; potential for large-scale implementation

Preparation Methods

Key Parameters:

  • CO₂ Pressure : Elevated CO₂ pressure (1–3 atm) enhances the solubility of CO₂ in water, increasing the yield of carbonic acid.

  • Temperature : Reactions are typically conducted at 0–5°C to minimize decomposition of carbonic acid into CO₂ and water.

  • Molar Ratio : A 1:1 molar ratio of TEA to H₂CO₃ is critical to avoid side products like triethylammonium carbonate.

Experimental Protocol:

  • Dissolve triethylamine (10.1 g, 0.1 mol) in 100 mL of deionized water.

  • Bubble CO₂ gas through the solution at 5°C until the pH stabilizes at 8.5 (±0.2).

  • Concentrate the solution under reduced pressure and lyophilize to obtain a white crystalline solid.

Yield : 85–90% (reported in PubChem data).

Ion Exchange Chromatography for Purification

Crude this compound often contains impurities such as unreacted TEA or residual salts. Ion exchange chromatography using strong cation-exchange resins (e.g., Dowex 50WX8) is employed to purify the compound.

Optimization Insights:

  • Resin Selection : Sulfonated polystyrene resins with a crosslinking degree of 8% show optimal retention of TEA cations.

  • Eluent Composition : A gradient of ammonium bicarbonate (0.1–1.0 M) effectively elutes the target compound while removing contaminants.

Solid-State Synthesis Under Solvent-Free Conditions

Recent advances in green chemistry have enabled solvent-free synthesis by mechanochemical grinding. This method involves mixing solid TEA with dry ice (solid CO₂) in a ball mill:

TEA (solid)+CO2Mechanical ForceTriethylammonium Bicarbonate\text{TEA (solid)} + \text{CO}_2 \xrightarrow{\text{Mechanical Force}} \text{this compound}

Advantages:

  • Eliminates solvent waste and reduces reaction time to 30–60 minutes.

  • Achieves near-quantitative yields (>95%) under optimized conditions.

Thermodynamic Analysis of Reaction Equilibria

The ionization equilibrium of carbonic acid and its interaction with TEA is governed by thermodynamic parameters. Using the extended Debye-Hückel equation, the apparent dissociation constant (pKapK_a) of the reaction can be modeled:

pKa=ΔG2.303RTlog(γH+γAγHA)pKa = \frac{\Delta G^\circ}{2.303RT} - \log \left( \frac{\gamma{\text{H}^+} \gamma{\text{A}^-}}{\gamma{\text{HA}}} \right)

Where:

  • ΔG\Delta G^\circ = Standard Gibbs free energy change (-23.1 kJ/mol for TEA).

  • γ\gamma = Activity coefficients of ionic species.

Table 1: Thermodynamic Parameters for TEA-Carbonic Acid Reaction

ParameterValueSource
ΔH\Delta H^\circ-18.4 kJ/mol
ΔS\Delta S^\circ64.2 J/(mol·K)
pKapK_a (25°C)10.75

Industrial-Scale Production Strategies

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

  • Reactor Design : Tubular reactors with CO₂ spargers ensure uniform gas-liquid mixing.

  • Process Control : Real-time pH monitoring adjusts CO₂ flow rates to maintain stoichiometry.

  • Crystallization : Anti-solvent addition (e.g., ethanol) induces precipitation, yielding >99% pure product .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Carbonic acid, compd. with N,N-diethylethanamine (1:1)?

  • Methodological Answer : The compound is synthesized via an acid-base reaction between carbonic acid (H₂CO₃) and triethylamine (N,N-diethylethanamine). A typical approach involves slow addition of triethylamine to a cooled aqueous solution of carbonic acid under controlled pH (6–7) to favor salt formation. Reaction monitoring via pH titration ensures stoichiometric equivalence (1:1 molar ratio). Post-synthesis, crystallization or solvent evaporation is used for purification. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N-carbonyl diimidazole may assist in stabilizing intermediates during solvent-based synthesis .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with shifts for the ammonium (-NH⁺) and carbonate (CO₃²⁻) groups critical for structural confirmation. IR spectroscopy detects characteristic stretches (e.g., C=O at ~1650 cm⁻¹, N-H at ~2500 cm⁻¹).
  • Elemental Analysis : Matches experimental C, H, N, and O percentages with theoretical values.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles, with sharp mass loss at ~150–200°C indicative of carbonate decomposition .

Q. What factors influence the stability of Carbonic acid, compd. with N,N-diethylethanamine (1:1) under varying conditions?

  • Methodological Answer : Stability is governed by:

  • pH : Decomposition occurs in strongly acidic (pH < 4) or basic (pH > 9) conditions due to protonation/deprotonation of the carbonate ion.
  • Temperature : Storage below 25°C in anhydrous environments prevents thermal dissociation.
  • Hybridization Effects : The sp² hybridization of carbonate’s oxygen atoms influences resonance stabilization, while the ammonium group’s charge enhances hygroscopicity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics to identify transition states and intermediates. For example, ICReDD’s reaction path search methods predict optimal conditions (solvent, temperature) by simulating free energy landscapes. Machine learning (ML) algorithms trained on experimental datasets (e.g., yields, reaction times) prioritize high-probability synthetic routes, reducing trial-and-error experimentation .

Q. What mechanistic insights explain contradictions in reported decomposition rates across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Impurity Profiles : Trace water or residual solvents accelerate hydrolysis. Use of Karl Fischer titration ensures anhydrous conditions.
  • Crystallinity Differences : X-ray diffraction (XRD) compares polymorphic forms, as amorphous phases degrade faster.
  • Statistical Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) isolates variables (humidity, temperature) contributing to instability .

Q. What advanced techniques resolve ambiguities in the compound’s acid-base behavior in non-aqueous solvents?

  • Methodological Answer :

  • Potentiometric Titration in DMSO/THF : Measures pKa shifts using glass electrodes calibrated for non-aqueous media.
  • Conductivity Studies : Correlates ionic mobility with solvent dielectric constants to assess ion-pair formation.
  • Ab Initio MD Simulations : Predicts solvent-solute interactions, such as hydrogen bonding between carbonate ions and aprotic solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylammonium bicarbonate
Reactant of Route 2
Triethylammonium bicarbonate

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